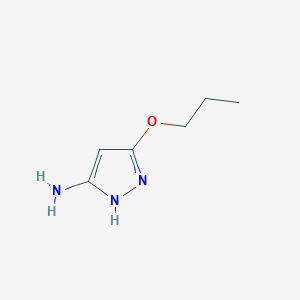

5-Propoxy-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Propoxy-1H-pyrazol-3-amine” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Propoxy-1H-pyrazol-3-amine”, often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines . Another method involves the desulfinylation of 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole .

Chemical Reactions Analysis

Pyrazoles, including “5-Propoxy-1H-pyrazol-3-amine”, can undergo various chemical reactions. For instance, 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives can be formed from reactions with primary amines . Protodeboronation of pinacol boronic esters is another reaction involving pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Solvent-Free Synthesis of Heterocyclic Compounds

- A novel approach for synthesizing 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives has been developed. This method is efficient, environmentally benign, and suitable for large-scale synthesis, indicating potential applications in drug discovery (Yu et al., 2013).

Green Synthesis Protocols

- Research highlights the "on-water" synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. This method is catalyst-free and environmentally friendly, pointing towards sustainable practices in chemical synthesis (Noruzian et al., 2019).

Antioxidant Agent Synthesis

- Studies have been conducted on synthesizing new pyrazole derivatives with antioxidant properties. These compounds show potential applications in pharmaceuticals and health-related research (El‐Mekabaty et al., 2016).

Novel Heterocycle Formation

- Research demonstrates the formation of new types of heterocycles through multicomponent domino reactions of arylglyoxals with pyrazol-5-amines. These findings are significant for the development of complex organic compounds (Jiang et al., 2014).

Microwave-Mediated Synthesis

- A microwave-mediated synthesis method for 1H-pyrazole-5-amines has been developed, offering an efficient and resource-conserving approach. This method is applicable to the synthesis of compounds with potential uses in various fields including agriculture and medicine (Everson et al., 2019).

Intermolecular C-H Amination

- A study presents the first example of rhodium(III)-catalyzed intermolecular aromatic C-H amination. This novel protocol has implications for modifying existing drugs and synthesizing new pharmaceuticals (Wu et al., 2014).

Drug Design and Biological Evaluation

- The design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives have been carried out. This research is particularly significant for the development of new antitumor drugs (Ma et al., 2020).

Studies on Intramolecular Hydrogen Bonding

- Research involving XRD and DFT studies on pyrazole derivatives has been conducted to understand the impact of intramolecular hydrogen bonding on chemical reactivity. This study is relevant for developing new synthetic methods (Szlachcic et al., 2020).

Eigenschaften

IUPAC Name |

3-propoxy-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-10-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTHEZOWTPHGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NNC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)

![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)